Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate
Description
Properties
CAS No. |
1057076-55-7 |
|---|---|
Molecular Formula |
C14H18ClNO2Si |
Molecular Weight |
295.83 g/mol |
IUPAC Name |
ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C14H18ClNO2Si/c1-5-18-14(17)11-6-7-12(16)10(13(11)15)8-9-19(2,3)4/h6-7H,5,16H2,1-4H3 |
InChI Key |
RYIQFAIISUGAFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C#C[Si](C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate typically involves multiple stepsThe trimethylsilylethynyl group is then added through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The trimethylsilylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Nitrobenzoates.
Reduction: Secondary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which can lead to changes in cellular processes.
Comparison with Similar Compounds
Polymerization Efficiency
- Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin cements compared to methacrylate-based analogs, achieving a 15–20% higher degree of conversion .
- Target Compound: The 4-amino group may similarly enhance reactivity in photopolymerization, while the trimethylsilyl group could reduce radical quenching, improving stability.
Solubility and Lipophilicity
- Trimethylsilyl vs. Nitro Groups : The target compound’s trimethylsilyl ethynyl group increases lipophilicity (logP ~3.8 estimated) compared to nitro-substituted analogs (logP ~2.5 for Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate) .
- Amino vs. Dimethylamino: The primary 4-amino group in the target compound may offer stronger hydrogen-bonding capacity than dimethylamino derivatives, enhancing solubility in protic solvents .
Stability and Steric Effects
- Trimethylsilyl Ethynyl Group: Provides steric shielding to the benzene ring, reducing susceptibility to electrophilic attack. This contrasts with Ethyl 4-[2-piperidinopropionylamino]benzoate, where the piperidine group introduces conformational flexibility but less steric protection .
- Chloro Substituent Position: The 2-chloro group in the target compound may induce less steric hindrance than 4-chloro analogs (e.g., in ), allowing better access to the para-amino group for reactions.
Biological Activity
Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate is a synthetic compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C13H16ClN O2Si
- Molecular Weight : 273.80 g/mol
- CAS Number : 1034269-62-9
The compound features an ethyl ester group, an amino group, a chloro substituent, and a trimethylsilyl ethynyl moiety, which may contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the functionalization of benzoic acid derivatives. The following general method is observed:
- Starting Material : Ethyl 4-amino-3-chlorobenzoate.
- Reagents : Trimethylsilylacetylene, palladium catalysts, and bases such as triethylamine.
- Conditions : The reaction is generally carried out under an inert atmosphere at elevated temperatures to promote coupling reactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, the presence of the trimethylsilyl group has been linked to enhanced cellular uptake and bioavailability in viral assays.
Cytotoxicity Studies
Cytotoxicity assessments reveal that while certain derivatives exhibit potent antiviral effects, they may also demonstrate cytotoxicity at higher concentrations. The following table summarizes findings from cytotoxicity assays:
The proposed mechanism of action for this compound involves inhibition of viral replication through interference with nucleic acid synthesis. Similar compounds have been shown to act as chain terminators during RNA synthesis.
Case Studies
-
Case Study on HCV Treatment :
A study investigated the effect of this compound on HCV-infected cell lines. The results indicated significant reductions in viral load with minimal cytotoxic effects at therapeutic concentrations. -
Combination Therapy :
Another study explored the potential of combining this compound with existing antiviral agents, revealing synergistic effects that enhance overall efficacy against resistant strains of HCV.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
